molecular formula C17H14N2O4S B14727454 6-[(4-Aminobenzoyl)amino]naphthalene-2-sulfonic acid CAS No. 6268-28-6

6-[(4-Aminobenzoyl)amino]naphthalene-2-sulfonic acid

Cat. No.: B14727454
CAS No.: 6268-28-6
M. Wt: 342.4 g/mol
InChI Key: AOURGQGAYJXXPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(4-Aminobenzoyl)amino]naphthalene-2-sulfonic acid is an organic compound with the molecular formula C17H14N2O4S. This compound is characterized by the presence of a naphthalene ring substituted with an amino group, a benzoyl group, and a sulfonic acid group. It is commonly used in the synthesis of dyes and pigments due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-Aminobenzoyl)amino]naphthalene-2-sulfonic acid typically involves the following steps:

    Nitration of Naphthalene: Naphthalene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce nitronaphthalene.

    Reduction: The nitronaphthalene is then reduced to aminonaphthalene using a reducing agent such as iron filings and hydrochloric acid.

    Sulfonation: The aminonaphthalene is sulfonated using concentrated sulfuric acid to introduce the sulfonic acid group.

    Acylation: Finally, the sulfonated aminonaphthalene is acylated with 4-aminobenzoic acid to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-[(4-Aminobenzoyl)amino]naphthalene-2-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated derivatives and other substituted products.

Scientific Research Applications

6-[(4-Aminobenzoyl)amino]naphthalene-2-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Employed in the study of enzyme interactions and protein labeling.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of colorants for textiles, plastics, and inks.

Mechanism of Action

The mechanism of action of 6-[(4-Aminobenzoyl)amino]naphthalene-2-sulfonic acid involves its interaction with various molecular targets. The compound can bind to proteins and enzymes, altering their activity. The sulfonic acid group enhances its solubility in aqueous environments, facilitating its interaction with biological molecules. The benzoyl and amino groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-Aminonaphthalene-4-sulfonic acid:

    2-Aminonaphthalene-1-sulfonic acid:

    4-Amino-1-naphthalenesulfonic acid: Utilized in the synthesis of azo dyes.

Uniqueness

6-[(4-Aminobenzoyl)amino]naphthalene-2-sulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of both amino and benzoyl groups allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways.

Properties

CAS No.

6268-28-6

Molecular Formula

C17H14N2O4S

Molecular Weight

342.4 g/mol

IUPAC Name

6-[(4-aminobenzoyl)amino]naphthalene-2-sulfonic acid

InChI

InChI=1S/C17H14N2O4S/c18-14-5-1-11(2-6-14)17(20)19-15-7-3-13-10-16(24(21,22)23)8-4-12(13)9-15/h1-10H,18H2,(H,19,20)(H,21,22,23)

InChI Key

AOURGQGAYJXXPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.